N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated indole core, a piperazine moiety, and a benzohydrazide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Piperazine Introduction: The brominated indole is reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate to introduce the piperazine moiety.
Benzohydrazide Formation: The final step involves the condensation of the piperazine-substituted indole with 3,4-dimethoxybenzohydrazide under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole core can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole core and piperazine moiety are key structural elements that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Olanzapine N-oxide: A related compound with a similar piperazine moiety, used as an antipsychotic agent.
Nintedanib: A tyrosine kinase inhibitor with a similar indole core, used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer.
Imatinib: A tyrosine kinase inhibitor with a similar structural framework, used in the treatment of chronic myelogenous leukemia.
Uniqueness
N’-[(3Z)-5-BROMO-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is unique due to its specific combination of a brominated indole core, a piperazine moiety, and a benzohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26BrN5O4 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H26BrN5O4/c1-27-8-10-28(11-9-27)14-29-18-6-5-16(24)13-17(18)21(23(29)31)25-26-22(30)15-4-7-19(32-2)20(12-15)33-3/h4-7,12-13,31H,8-11,14H2,1-3H3 |
InChI Key |
BHUOCGPYSMQTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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